molecular formula C40H66N14O9S1 B1143034 Urinary trypsin inhibitor CAS No. 164859-77-2

Urinary trypsin inhibitor

Numéro de catalogue B1143034
Numéro CAS: 164859-77-2
Poids moléculaire: 919.11
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Urinary Trypsin Inhibitor (UTI), also known as Ulinastatin, is a type of serine protease inhibitor that reduces the biological activity of trypsin . It is a protein that controls the activation and catalytic reactions of proteins . UTI is present in various foods such as soybeans, grains, cereals, and various additional legumes . It can also naturally occur in the pancreas of species such as bovines .


Synthesis Analysis

Bikunin, also referred to as urinary trypsin inhibitor, is released into plasma from proinhibitors primarily due to increased elastase activity . It is a glycoprotein, also referred to as urinary trypsin inhibitor, which in plasma inhibits the trypsin family of serine proteases by binding to either of the two Kunitz-binding domains .


Molecular Structure Analysis

The proteins of the Inter-α-inhibitor (IAIP) family, which includes UTI, were originally discovered in urine and serum due to their inhibitory activity against trypsin . The genomic and protein structures of the IAIP family molecules were largely elucidated in the 1980s and 1990s . The proteins of this family are composed of a common light chain and many closely related heavy chains (HCs) .


Chemical Reactions Analysis

For expressing trypsin inhibitor activity (TIA), trypsin units inhibited (TUI), trypsin inhibited, and trypsin inhibitors have been used . Although the last two units are preferred, their calculations in current practices require refinement .


Physical And Chemical Properties Analysis

The purified inhibitor was thought to be a single chain molecule and had an isoelectric point (pI) of 3.7, a molecular weight of 16, 000 by gel filtration (specific activity 3, 600U/mg protein), and was a Gly- and Glu-rich protein lacking His .

Applications De Recherche Scientifique

  • Prevention of Uterine Muscle Contraction : UTI inhibits uterine muscle contraction by regulating intracellular calcium levels. This is particularly relevant in suppressing myometrial contractions stimulated by substances like oxytocin, prostaglandin F2 alpha, or lipopolysaccharide, thus suggesting its potential use in conditions related to uterine contraction (Kanayama et al., 1995).

  • Therapeutic Option for Endotoxin-Related Inflammatory Disorders : UTI has been used as a drug for patients with inflammatory disorders such as pancreatitis, shock, and disseminated intravascular coagulation (DIC). It may protect against systemic inflammatory response and subsequent organ injury induced by lipopolysaccharides, at least partly through the inhibition of pro-inflammatory cytokine and chemokine expression (Inoue & Takano, 2010).

  • Proteoglycan Nature of UTI : UTI, isolated from human urine, is a proteoglycan containing a glycosaminoglycan chain that is sensitive to certain enzymes. This structural characteristic is essential for its inhibitory function on trypsin (Balduyck et al., 1986).

  • Synthesis of Hyaluronan Hybrid UTI : The glycosaminoglycan chains of native UTI can be remodeled to hyaluronan chains without changes to the core protein. This modified hybrid UTI exhibits similar trypsin inhibitory activity as the native type and may be useful for investigating the functions of UTI and hyaluronan in medical applications (Kakizaki et al., 2015).

  • Suppression of Lipopolysaccharide-Induced Inflammation : Ulinastatin, a form of UTI, suppresses lipopolysaccharide-induced prostaglandin E2 synthesis and nitric oxide production, potentially through the downregulation of nuclear factor-κB in mouse microglial cells. This indicates its role in anti-inflammatory activities and its mechanism of action (Sung et al., 2013).

  • Inhibitory Effect on Lysosomal Thiol Proteinases : UTI has been shown to inhibit the activities of lysosomal thiol proteinases, cathepsins B and H, in vitro. This finding is significant for its potential therapeutic application in acute pancreatitis, where it prevents enhancement of esterolytic activity and activities of these cathepsins (Shikimi & Handa, 1986).

  • Down-Regulation of Interleukin-8 Gene Expression : UTI inhibits interleukin-8 gene expression induced by lipopolysaccharide in HL60 cells, suggesting its effect on the cell membrane involved in regulating calcium influx (Maehara et al., 1995).

  • Protective Effect on Endothelial Cells in Preeclampsia : UTI levels are significantly increased in maternal and fetal serum in cases of preeclampsia. It has a protective effect on human umbilical vein endothelial cell cultures, suggesting its potential therapeutic application in preeclampsia management (Maradny et al., 1994).

Orientations Futures

Inter-α-inhibitor-family proteins (IAIP), including UTI, play important roles in mammalian biology . These insights suggest that IAIP may have significant utility as treatment targets in human disease, and therefore, research into IAIP should be intensified . Recent research progress has shown that ulinastatin can also play an important anti-fibrotic and organ protective role and can provide a new therapeutic hope for CKD patients .

Propriétés

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66N14O9S/c1-4-22(2)31(38(62)63)53-35(59)27(19-24-11-6-5-7-12-24)51-32(56)23(3)49-34(58)26(14-9-17-47-40(44)45)50-36(60)28(21-64)52-37(61)29-15-10-18-54(29)30(55)20-48-33(57)25(41)13-8-16-46-39(42)43/h5-7,11-12,22-23,25-29,31,64H,4,8-10,13-21,41H2,1-3H3,(H,48,57)(H,49,58)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,62,63)(H4,42,43,46)(H4,44,45,47)/t22-,23-,25-,26-,27-,28-,29-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEUQZYAECARKW-JQYOFTOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66N14O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid

Citations

For This Compound
3,440
Citations
MJ Pugia, R Valdes Jr, SA Jortani - Advances in clinical chemistry, 2007 - Elsevier
… Bik is a glycoprotein, also referred to as urinary trypsin inhibitor, which in plasma inhibits the trypsin family of serine proteases by binding to either of the two Kunitz‐binding domains. Bik …
Number of citations: 105 www.sciencedirect.com
K Inoue, H Takano - Expert Opinion on Investigational Drugs, 2010 - Taylor & Francis
Importance of the field: Urinary trypsin inhibitor (UTI), a serine protease inhibitor, has been widely used as a drug for patients with inflammatory disorders such as pancreatitis, shock and …
Number of citations: 139 www.tandfonline.com
KI Inoue, H Takano, A Shimada, R Yanagisawa… - Molecular …, 2005 - ASPET
Urinary trypsin inhibitor (UTI), a serine protease inhibitor, has been widely used as a drug for patients with acute inflammatory disorders such as disseminated intravascular coagulation, …
Number of citations: 172 molpharm.aspetjournals.org
SD Lin, A Sato, Y Takikawa… - Journal of …, 2002 - Wiley Online Library
… The urinary trypsin inhibitor (UTI) is a Kunitz-type trypsin inhibitor with a molecular weight of about … Urinary trypsin inhibitor also suppresses the increase in polymorphonuclear elastase (…
Number of citations: 48 onlinelibrary.wiley.com
M BALDUYCK, C MIZON, H LOUTFI… - European journal of …, 1986 - Wiley Online Library
… the isolation and characterization of a human urinary trypsin inhibitor (UTI) with the same … isolation of urinary trypsin inhibitor and we present evidence that it consists a proteoglycan. …
Number of citations: 53 febs.onlinelibrary.wiley.com
M Ueki, S Taie, K Chujo, T Asaga, Y Iwanaga… - Journal of bioscience …, 2007 - Elsevier
Human urinary trypsin inhibitor (UTI), a serine protease inhibitor, has been widely used in Japan as a drug for patients with acute inflammatory disorders such as septic shock and …
Number of citations: 69 www.sciencedirect.com
M Muramatu, S MORI, Y MATSUZAWA… - The Journal of …, 1980 - academic.oup.com
… Proksch and Routh reported that urinary trypsin inhibitor was … Therefore, the urinary trypsin inhibitor must be separated … per cent of the total amount of urinary trypsin inhibitor (UTI). This …
Number of citations: 83 academic.oup.com
T Tani, H Abe, Y Endo, K Hanasawa - The American journal of surgery, 1998 - Elsevier
OBJECTIVE: To assess the effectiveness of an urinary trypsin inhibitor (UTI) on a surgical stress, particularly the influences on cytokines and diuretic hormones. SUBJECTS AND …
Number of citations: 33 www.sciencedirect.com
K Inoue, H Takano - OA Biotechnology, 2013 - pdfs.semanticscholar.org
… However, the therapeutic effects of urinary trypsin inhibitor … of lipopolysaccharide using urinary trypsin inhibitor-deficient (–/–) … Urinary trypsin inhibitor may provide an attractive ‘rescue’ …
Number of citations: 1 pdfs.semanticscholar.org
KI Inoue, H Takano, R Yanagisawa… - Experimental …, 2005 - journals.sagepub.com
Urinary trypsin inhibitor (UTI), a serine protease inhibitor, has been widely used as a drug for patients with acute inflammatory disorders such as disseminated intravascular coagulation, …
Number of citations: 125 journals.sagepub.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.